3-ethyl-3-methyl-1-phenylpyrrolidine-2,5-dione
Overview
Description
3-Ethyl-3-methyl-1-phenylpyrrolidine-2,5-dione is a cyclic imide compound known for its pharmacological relevance, particularly in the treatment of epilepsy. It is structurally related to other anticonvulsant drugs such as ethosuximide and methsuximide . This compound is characterized by a five-membered pyrrolidine ring with various substituents that contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-methyl-1-phenylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with aniline in the presence of a base, followed by cyclization to form the pyrrolidine ring . The reaction conditions often require specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-methyl-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered biological activities.
Substitution: Common in organic synthesis, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Ethyl-3-methyl-1-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-3-methyl-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets in the nervous system. It primarily acts by modulating the activity of T-type calcium channels, which play a crucial role in neuronal excitability and the propagation of electrical signals . By inhibiting these channels, the compound reduces the frequency and severity of seizures in epileptic patients .
Comparison with Similar Compounds
Ethosuximide: 3-ethyl-3-methylpyrrolidine-2,5-dione, commonly used as an anticonvulsant.
Methsuximide: 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, another anticonvulsant with similar properties.
Phensuximide: 1-methyl-3-phenylpyrrolidine-2,5-dione, known for its use in epilepsy treatment.
Uniqueness: 3-Ethyl-3-methyl-1-phenylpyrrolidine-2,5-dione stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to modulate T-type calcium channels with high specificity makes it particularly effective in managing certain types of seizures .
Properties
IUPAC Name |
3-ethyl-3-methyl-1-phenylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-13(2)9-11(15)14(12(13)16)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHKSYFGHLNVHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)N(C1=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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